molecular formula C22H23N3O2S B2759765 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide CAS No. 450344-02-2

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide

Cat. No.: B2759765
CAS No.: 450344-02-2
M. Wt: 393.51
InChI Key: ABXDBYSUBATMGM-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and linked to a 4-ethoxybenzamide moiety.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-4-27-17-10-8-16(9-11-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-7-5-6-14(2)15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXDBYSUBATMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the dimethylphenyl and ethoxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs and treatments.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Several acetamide derivatives in share structural parallels, particularly in their aromatic substitutions:

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide: This herbicide features a 2,3-dimethylphenyl group and an isopropyl substitution. Unlike the target compound, it lacks the thieno-pyrazole system, relying instead on a chloroacetamide backbone for activity .
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A widely used herbicide with a 2,6-diethylphenyl group and methoxymethyl chain. Its efficacy stems from lipid biosynthesis inhibition, a mechanism less likely in the target compound due to the absence of chloroacetamide groups .

Key Structural Differences :

Feature Target Compound Agrochemical Analogues (e.g., Alachlor)
Core Structure Thieno[3,4-c]pyrazole Chloroacetamide
Aromatic Substitution 2,3-Dimethylphenyl 2,6-Diethylphenyl or 2,4-dimethylthienyl
Functional Group 4-Ethoxybenzamide Chlorine, methoxy, or propoxyethyl chains

Benzamide-Based Heterocycles in Pharmaceutical Research

and highlight benzamide-linked heterocycles with diverse bioactivity:

  • N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxy-benzamide: This compound substitutes the thieno[3,4-c]pyrazole with a thieno[2,3-c]pyridine system and includes a benzothiazole group. Such structures are often explored for kinase inhibition or anticancer activity .
  • N-(4H-Chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide: A chromeno-thiazole derivative with diphenyl substitutions, typically studied for antimicrobial or anti-inflammatory properties .

Pharmacological Implications: The target compound’s 4-ethoxybenzamide group may improve metabolic stability compared to simpler benzaldehydes or carboxylic acids (e.g., 3-oxidanylbenzaldehyde in ). However, the absence of electron-withdrawing groups (e.g., fluorine in ’s 2-(4-fluorophenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]ethanamide) could reduce binding affinity to enzymatic targets .

Thieno-Pyrazole vs. Thieno-Pyridine Systems

The thieno[3,4-c]pyrazole core in the target compound differs from thieno[2,3-c]pyridine systems (e.g., in ’s ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]phenyl]carbonylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate). The pyrazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity or alter electron distribution, affecting reactivity or solubility .

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

This compound features a thieno[3,4-c]pyrazole core connected to a dimethylphenyl group and an ethoxybenzamide moiety. Its molecular formula is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a CAS number of 450344-02-2. The unique structural components contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step may involve cyclization reactions using appropriate precursors.
  • Introduction of Dimethylphenyl and Ethoxybenzamide Groups : These groups are added through various organic reactions optimized for yield and purity.

The synthesis can be conducted under controlled conditions to ensure high-quality product formation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, leading to downstream biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,4-c]pyrazole derivatives. For instance:

  • Cell Viability Assays : Compounds with similar structures have shown cytotoxic effects on cancer cell lines when evaluated using MTT assays. These studies indicated effective disruption of metabolic pathways crucial for tumor growth .

Case Studies

  • Study on Antiparasitic Activity : A related compound demonstrated significant activity against parasites responsible for malaria and leishmaniasis. This study reported an EC50 below 10 μM, indicating potent biological activity .
  • Kinase Inhibition Studies : Research on benzamide derivatives has shown that certain compounds can effectively inhibit RET kinase activity in cancer therapy models. This suggests that the thieno[3,4-c]pyrazole core may possess similar inhibitory properties .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
This compoundPotential antitumor and antiparasitic effects
Benzamide derivativesKinase inhibition in cancer therapy
Thiochromen derivativesAntiparasitic efficacy against malaria

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